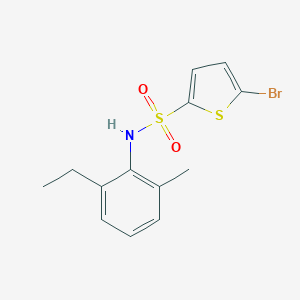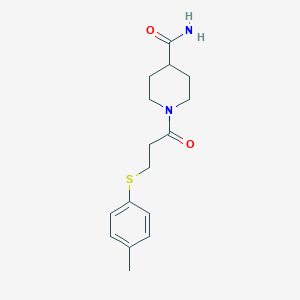![molecular formula C18H25NOS B296499 N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B296499.png)
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is an organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, a sulfanyl group, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.
Attachment of the ethyl chain: This step involves the alkylation of the cyclohexene ring using ethyl halides under basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols and appropriate leaving groups.
Formation of the propanamide moiety: This final step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, sodium hydride as base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and cellular pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-chlorophenyl)sulfanyl]propanamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methoxyphenyl)sulfanyl]propanamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-nitrophenyl)sulfanyl]propanamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
属性
分子式 |
C18H25NOS |
|---|---|
分子量 |
303.5 g/mol |
IUPAC 名称 |
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H25NOS/c1-15-7-9-17(10-8-15)21-14-12-18(20)19-13-11-16-5-3-2-4-6-16/h5,7-10H,2-4,6,11-14H2,1H3,(H,19,20) |
InChI 键 |
NQMMDRVEXNFHPU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCC2=CCCCC2 |
规范 SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCC2=CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-methyl-4-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B296416.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296421.png)
![Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296422.png)
![N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B296425.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296428.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296429.png)
![N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296431.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B296433.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B296434.png)


![N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296441.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide](/img/structure/B296442.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B296443.png)
